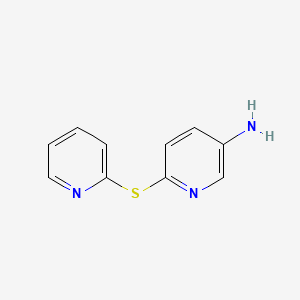

![molecular formula C23H20BrNO2S B2743329 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-79-1](/img/structure/B2743329.png)

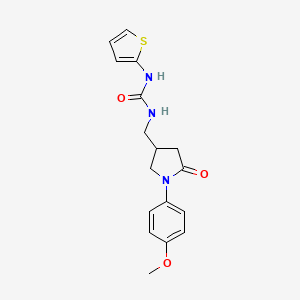

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone” is an organic compound with the linear formula C16H15BrO2S . It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The product was purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Chemical Reactions Analysis

While specific chemical reactions involving “3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone” are not mentioned in the literature, similar compounds have been reported to undergo various reactions. For example, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Applications De Recherche Scientifique

Organic Synthesis

A study by Pokhodylo and Obushak (2019) demonstrates the utility of related bromophenyl compounds in organic synthesis, specifically in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, highlighting innovative approaches to creating complex organic molecules which could offer a pathway to synthesizing derivatives of the specified compound for various applications (Pokhodylo & Obushak, 2019).

Material Science

In material science, the synthesis of novel materials with specific functionalities is crucial. Nedolya et al. (2017) discuss the controlled synthesis of polyfunctionalized pyrrole and thiophene from precursors containing methoxycarbonylmethyl substituents on the sulfur atom, showcasing techniques that could be applied to modify "3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone" for material science applications (Nedolya et al., 2017).

Biological Activity

The exploration of biological activities of bromophenol derivatives is evident in the work by Zhao et al. (2004), where derivatives from the red alga Rhodomela confervoides were studied for their activity against human cancer cell lines and microorganisms. This research indicates a potential interest in assessing related compounds for similar biological activities (Zhao et al., 2004).

Pharmacological Research

In pharmacological research, Akbaba et al. (2013) discuss the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, a study that underlines the potential for derivatives of "3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone" to be evaluated for pharmacological activities, especially as enzyme inhibitors (Akbaba et al., 2013).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propriétés

IUPAC Name |

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO2S/c1-27-19-11-9-18(10-12-19)25-22(16-5-3-2-4-6-16)21(23(25)26)15-28-20-13-7-17(24)8-14-20/h2-14,21-22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYCRDQVBZMYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2743250.png)

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2743253.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)

![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)